molecular formula C11H10ClN3OS B5888241 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone

1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone

Cat. No.: B5888241
M. Wt: 267.74 g/mol
InChI Key: IZFJILQQHZAOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride or similar reagents.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Chlorophenyl)-1,2,4-triazol-1-yl]ethanone: Lacks the methylsulfanyl group, which may affect its biological activity and chemical properties.

    1-[3-(4-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone: Contains a methyl group instead of a chlorine atom, which may alter its reactivity and applications.

Uniqueness

1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone is unique due to the presence of both the 4-chlorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7(16)15-11(17-2)13-10(14-15)8-3-5-9(12)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFJILQQHZAOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.